molecular formula C9H10ClN5O2 B6012145 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine

5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine

Cat. No.: B6012145
M. Wt: 255.66 g/mol
InChI Key: VESMBZACCPRGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine, also known as Clomazone, is a selective herbicide that is widely used in agriculture to control broadleaf and grassy weeds. It belongs to the triazinone family of herbicides and is known for its high efficacy and low toxicity.

Mechanism of Action

5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis. This leads to the accumulation of toxic levels of reactive oxygen species, causing damage to the plant cells and ultimately leading to the death of the plant. This compound is selective in its mode of action, targeting only plants that are actively growing and not affecting non-target organisms.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized in the body and excreted in the urine. However, there have been reports of some adverse effects, such as skin irritation and eye irritation, in individuals who have been exposed to high levels of this compound.

Advantages and Limitations for Lab Experiments

5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mode of action. It is also effective against a wide range of weeds, making it a useful tool for studying plant physiology and ecology. However, there are some limitations to its use in lab experiments. This compound can be toxic to some plants at high concentrations, and its effectiveness can be influenced by environmental factors such as temperature and humidity.

Future Directions

There are several potential future directions for research involving 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine. One area of interest is in the development of new formulations of this compound that are more effective and have lower environmental impact. Another area of research is in the study of this compound's potential use in the treatment of certain diseases, such as cancer. Additionally, there is a need for further research into the potential impact of this compound on non-target organisms and the environment. Overall, this compound is a useful tool for studying plant physiology and ecology, and there is potential for further research to expand its applications.

Synthesis Methods

5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with nitric acid, followed by cyclization with cyanogen chloride. The resulting product is then treated with sodium hydroxide to yield this compound. The synthesis of this compound is a well-established process and has been optimized for large-scale production.

Scientific Research Applications

5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective against a wide range of weeds, including some that are resistant to other herbicides. This compound is also used in combination with other herbicides to increase their efficacy. In addition to its herbicidal properties, this compound has been studied for its potential use in other applications, such as in the treatment of certain diseases.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2/c10-7-1-3-8(4-2-7)14-5-11-9(12-6-14)13-15(16)17/h1-4H,5-6H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESMBZACCPRGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=N[N+](=O)[O-])NCN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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